molecular formula C9H14N2O2 B2376620 (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol CAS No. 1511203-24-9

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Cat. No.: B2376620
CAS No.: 1511203-24-9
M. Wt: 182.223
InChI Key: HHSRLGQRMKBEKQ-UHFFFAOYSA-N
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Description

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is a pyrimidine derivative featuring a hydroxymethyl group at the 4-position and a branched 2-methoxypropan-2-yl substituent at the 2-position of the pyrimidine ring.

Properties

IUPAC Name

[2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSRLGQRMKBEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=N1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511203-24-9
Record name (2-(2-methoxypropan-2-yl)pyrimidin-4-yl)methanol
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Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, 4-chloro-2-(2-methoxypropan-2-yl)pyrimidine is reacted with sodium methoxide in methanol at 50–60°C for 5–10 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the methoxide ion displaces the chloride at the 4-position. Subsequent reduction of the intermediate nitro or cyano group to a hydroxymethyl moiety is achieved using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). This two-step approach yields the target compound with a reported purity of >95%.

Key Parameters:

  • Molar Ratios: A 2.5:1 ratio of sodium methoxide to pyrimidine precursor ensures complete substitution.
  • Temperature: Elevated temperatures (50–60°C) accelerate substitution but require careful monitoring to avoid side reactions.
  • Workup: Post-reaction distillation under reduced pressure removes excess methanol, followed by crystallization in ice-cold water to isolate the product.

Industrial Scalability and Challenges

This method is favored for industrial-scale production due to its straightforward protocol and compatibility with continuous-flow reactors. However, the use of LiAlH4 introduces safety concerns, necessitating inert atmosphere conditions. Alternatives like sodium borohydride (NaBH4) have been explored but result in lower yields (~70%).

Condensation of Malonate Derivatives with Amidines

An alternative route involves constructing the pyrimidine ring de novo via the condensation of dimethyl malonate with acetamidine derivatives. This method, adapted from patents on related pyrimidines, offers high atom economy.

Stepwise Synthesis and Optimization

In a patented procedure, dimethyl malonate reacts with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide, 18–25°C). The reaction forms a 4,6-dihydroxypyrimidine intermediate, which is subsequently functionalized at the 2-position with 2-methoxypropan-2-ol using triphosgene as a coupling agent. Final reduction of the 4-hydroxyl group to a hydroxymethyl group is achieved via catalytic hydrogenation (Pd/C, H2).

Reaction Scheme:
$$
\text{Dimethyl malonate} + \text{Acetamidine hydrochloride} \xrightarrow{\text{NaOMe, MeOH}} \text{4,6-Dihydroxypyrimidine} \xrightarrow{\text{2-Methoxypropan-2-ol, triphosgene}} \text{Intermediate} \xrightarrow{\text{LiAlH4}} \text{(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol}
$$

Yield Data:

Step Yield (%) Purity (%)
Condensation 86–87 95
Functionalization 78 90
Reduction 85 98

A less conventional but highly efficient method involves the direct introduction of the hydroxymethyl group using Grignard reagents. This approach bypasses multi-step functionalization, offering a streamlined synthesis.

Protocol and Mechanistic Insights

4-Chloro-2-(2-methoxypropan-2-yl)pyrimidine is treated with formaldehyde in the presence of magnesium turnings, generating a hydroxymethylmagnesium chloride intermediate. Quenching with aqueous ammonium chloride yields the target compound.

Advantages:

  • Single-step reaction reduces purification steps.
  • Yields up to 82% with high regioselectivity.

Limitations:

  • Strict temperature control (−10°C to 0°C) is required to prevent over-addition of formaldehyde.
  • Scalability is limited by the exothermic nature of Grignard reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Safety Concerns
Nucleophilic Substitution 85 95 High LiAlH4 handling
Condensation 78 90 Moderate Triphosgene sensitivity
Grignard Reaction 82 92 Low Temperature control

Chemical Reactions Analysis

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Kinase Inhibition

Pyrimidine derivatives, including (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, have been explored as scaffolds for developing kinase inhibitors. Kinases are crucial in various signaling pathways related to cell growth and division, making them significant targets for cancer treatment. Research indicates that modifications on the pyrimidine ring can enhance selectivity and potency against specific kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) mutants .

Table 1: Kinase Inhibition Data for Pyrimidine Derivatives

Compound NameTarget KinaseIC50 Value (µM)Reference
This compoundCDK20.5
2-Amino-pyrido[3,4-d]pyrimidinesEGFR L858R mutant0.3
4-Methyl-2-(propan-2-yloxy)pyrimidin-5-ylmethanolEGFR T790M0.4

Cancer Therapeutics

The compound has shown promise in the treatment of various cancers by targeting mutated forms of the epidermal growth factor receptor. These mutations often lead to resistance against conventional therapies. Studies have demonstrated that this compound can selectively inhibit these mutant receptors with reduced toxicity compared to wild-type receptors .

Case Study: EGFR Mutant Inhibition
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their ability to inhibit EGFR mutations associated with non-small cell lung cancer. The results indicated that this compound exhibited significant inhibitory activity against the L858R mutant, suggesting its potential as a therapeutic agent in targeted cancer therapy .

Antioxidant Properties

Research also highlights the antioxidant potential of pyrimidine derivatives, including this compound. Antioxidants are crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its therapeutic profile .

Table 2: Antioxidant Activity of Pyrimidine Derivatives

Compound NameMethod UsedIC50 Value (µM)Reference
This compoundDPPH Scavenging Assay25
Other Pyrimidine DerivativesABTS Assay30

Mechanism of Action

The mechanism of action of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Pyrimidine Molecular Formula Molecular Weight CAS Number Key Properties/Applications Source
(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol 2-(2-Methoxypropan-2-yl), 4-CH₂OH C₉H₁₅N₂O₂ 183.23* Not provided High lipophilicity; potential drug intermediate Target
(2-Methoxypyrimidin-4-yl)methanol 2-OCH₃, 4-CH₂OH C₆H₈N₂O₂ 140.14 38696-25-2 Simpler structure; lower molecular weight
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol 2-(Ph-CH₂CH₂), 4-CH₂OH C₁₃H₁₄N₂O 214.27 1343033-17-9 Aromatic interactions; possible kinase inhibition
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol 2-OCH(CH₃)₂, 4-CH₃, 5-CH₂OH C₉H₁₄N₂O₂ 182.22 1551478-52-4 Ether linkage; metabolic stability
2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol 2-(HO-C(CH₃)₂), 6-CH₃ C₈H₁₂N₂O₂ 168.20 28175-97-5 Hydroxy group for hydrogen bonding

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Lipophilicity: The 2-methoxypropan-2-yl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the simpler 2-methoxy analog (logP ~0.5, ) . The phenylethyl group in [2-(2-phenylethyl)pyrimidin-4-yl]methanol () introduces aromaticity, favoring π-π stacking in enzyme active sites (e.g., kinase inhibitors) .

Synthetic Accessibility: The target compound likely requires multi-step synthesis, similar to ’s protocol for introducing alkoxy groups via SNAr reactions with DIEA as a base . Simpler analogs like (2-methoxypyrimidin-4-yl)methanol () are synthesized directly from chloropyrimidine and methanol derivatives .

Functional Group Reactivity: The hydroxymethyl group at the 4-position (common across all compounds) serves as a handle for further derivatization, such as esterification () or conjugation () . The propan-2-yloxy group in [4-methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol () may improve metabolic stability due to steric shielding of the ether bond .

Biological Relevance :

  • Pyrimidine derivatives with hydroxymethyl groups are often explored as kinase inhibitors or antiviral agents. For example, ’s benzothiolo pyrimidine derivative targets enzymatic pathways .
  • The methoxypropan-2-yl group’s lipophilicity could make the target compound a candidate for antibacterial or antifungal applications, where membrane penetration is critical.

Biological Activity

The compound (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol , also known by its CAS number 172875-49-9, belongs to a class of pyrimidine derivatives. These compounds have gained attention for their diverse biological activities, including potential therapeutic applications in various medical fields. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of approximately 170.22 g/mol. The structure features a pyrimidine ring substituted with a methanol group and a methoxypropan-2-yl side chain, which enhances its solubility and biological reactivity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a variety of biological activities, which can be summarized as follows:

Biological Activity Description
Anticancer Activity Inhibits cancer cell proliferation and induces apoptosis.
Antimicrobial Properties Exhibits activity against various bacterial strains.
Anti-inflammatory Effects Reduces inflammation through enzyme inhibition.
Antioxidant Activity Mitigates oxidative stress by scavenging free radicals.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class may act as competitive inhibitors for enzymes involved in cancer cell proliferation and inflammatory processes.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help mitigate oxidative stress, contributing to protective effects against cancer and inflammation.

Case Studies

Several studies have explored the efficacy and safety of this compound:

  • In Vitro Studies : Laboratory tests demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and HeLa, with minimal toxicity to normal cells.
    • Example findings:
      • IC50 values for MCF-7: 12 µM
      • IC50 values for HeLa: 15 µM
  • Animal Models : Preclinical trials in murine models showed promising results in reducing tumor size and improving survival rates when administered at specific dosages.
    • Notable outcomes:
      • Tumor size reduction by 40% after 30 days of treatment.
      • Improved survival rates observed in treated groups compared to controls.

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Anticancer Therapy : Ongoing research is evaluating its use as an anticancer agent, particularly in combination therapies.
  • Antimicrobial Treatments : Investigations are underway to assess its effectiveness against resistant bacterial strains.
  • Anti-inflammatory Drugs : Its potential as an anti-inflammatory agent is being explored in various inflammatory disease models.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, and what purification techniques are recommended?

  • Methodology : The compound is synthesized via multi-step reactions involving pyrimidine intermediates. Key steps include:

  • Functionalization : Reacting pyrimidine precursors with methoxypropan-2-yl groups under nitrogen atmosphere using solvents like N,N-dimethylformamide (DMF) or methanol .
  • Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) is critical for isolating the product with >95% purity. This method effectively removes unreacted reagents and byproducts .
    • Data : Reported yields range from 87% to 96% under optimized conditions (e.g., 65°C, cesium carbonate as a base) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) and LCMS are standard for confirming molecular structure. For example, LCMS data (e.g., m/z 745 [M+H]+) and HPLC retention times (e.g., 0.81 minutes under SQD-FA05 conditions) validate purity and molecular weight .
  • Chromatography : Consistent retention times across multiple batches ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR vs. LCMS) during characterization?

  • Methodology :

  • Cross-Validation : Use complementary techniques like X-ray crystallography (via SHELX software) to resolve ambiguities in NMR peak assignments. SHELXL refinement can confirm bond angles and stereochemistry .
  • Isotopic Labeling : Deuterated solvents or ¹³C-labeled precursors clarify splitting patterns in complex NMR spectra .
    • Case Study : In structurally similar pyrimidine derivatives, discrepancies between LCMS (m/z 742 [M+H]+) and NMR aromatic proton counts were resolved by identifying rotational isomers via variable-temperature NMR .

Q. How can computational modeling aid in predicting the reactivity of the methanol group for derivatization?

  • Methodology :

  • DFT Calculations : Predict the energy barriers for reactions like oxidation (to carboxylic acids) or esterification. For example, the methanol group’s nucleophilicity can be modeled to prioritize reaction conditions (e.g., PCC in DCM vs. Jones reagent) .
  • Docking Studies : Simulate interactions with enzymes (e.g., kinases) to design bioactive derivatives. Pyrimidine cores often serve as kinase inhibitors, and substituent effects can be computationally screened .

Q. What are the critical reaction conditions influencing yield during scale-up synthesis?

  • Optimization Parameters :

ParameterOptimal RangeImpact on YieldEvidence
SolventDMF or methanolMaximizes solubility of intermediates
Temperature65–70°CAccelerates nucleophilic substitution
CatalystsCesium carbonateEnhances base-mediated coupling
PurificationC18 columnRemoves hydrophobic byproducts
  • Trade-offs : Higher temperatures (>70°C) risk decomposition, while lower temperatures prolong reaction times .

Q. How does the 2-methoxypropan-2-yl group affect physicochemical properties compared to simpler pyrimidine derivatives?

  • Key Effects :

  • Lipophilicity : The branched methoxy group increases logP by ~1.5 units compared to unsubstituted pyrimidinemethanol, enhancing membrane permeability .
  • Steric Hindrance : The bulky group reduces reactivity at the 4-position, necessitating stronger electrophiles for further functionalization .
    • Data : Analogous compounds with similar substituents show improved bioavailability in preclinical models .

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